molecular formula C13H18ClFN2O2 B6196578 2-fluoro-6-methoxy-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 2037266-50-3

2-fluoro-6-methoxy-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B6196578
CAS No.: 2037266-50-3
M. Wt: 288.74 g/mol
InChI Key: NKOJUFXOCWHLOH-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and a piperidin-4-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-methoxy-N-(piperidin-4-yl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is the reaction of 2-fluoro-6-methoxybenzoic acid with piperidin-4-amine under coupling conditions, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized under specific conditions.

  • Reduction: The compound can be reduced to remove the fluorine atom.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Fluorinated derivatives with higher oxidation states.

  • Reduction: Derivatives lacking the fluorine atom.

  • Substitution: Compounds with different substituents at the methoxy position.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: It may be used as a lead compound in drug discovery and development.

  • Industry: Its derivatives can be utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-fluoro-6-methoxy-N-(piperidin-4-yl)benzamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Fluoro-6-methoxy-N-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific structural features. Similar compounds include other benzamide derivatives, such as 2-fluoro-6-methoxybenzamide and N-(piperidin-4-yl)benzamide. These compounds share similarities in their core structures but differ in the presence and position of substituents, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

2037266-50-3

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

2-fluoro-6-methoxy-N-piperidin-4-ylbenzamide;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c1-18-11-4-2-3-10(14)12(11)13(17)16-9-5-7-15-8-6-9;/h2-4,9,15H,5-8H2,1H3,(H,16,17);1H

InChI Key

NKOJUFXOCWHLOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)NC2CCNCC2.Cl

Purity

95

Origin of Product

United States

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